molecular formula C22H22N4O3S B2913047 (E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 886913-89-9

(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B2913047
CAS No.: 886913-89-9
M. Wt: 422.5
InChI Key: WNNXYKPGBDJBFL-UXBLZVDNSA-N
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Description

(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a synthetic small molecule with the molecular formula C₁₈H₁₈N₄O₄S . Its structure integrates a 4,5-dimethylbenzo[d]thiazole group linked to a piperazine ring, which is further connected to a 4-nitrophenyl system via a propenone (chalcone) bridge. This specific architecture combines several pharmacologically significant motifs. The benzothiazole scaffold is recognized in medicinal chemistry for its diverse biological potential and is a core structure in various investigational compounds . Piperazine derivatives are well-known for their central nervous system activities and have been explored for antioxidant, anxiolytic, and antidepressant-like effects in research settings, indicating their relevance in neuropharmacological studies . The presence of the nitro group and the chalcone linker may contribute to the molecule's electronic properties and its potential to interact with various biological targets. As a result, this compound serves as a valuable chemical tool for researchers in drug discovery, particularly for those investigating new ligands for neurological targets or exploring structure-activity relationships in heterocyclic chemistry. This product is intended for research purposes and laboratory use only. It is not intended for use in humans or animals.

Properties

IUPAC Name

(E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-15-3-9-19-21(16(15)2)23-22(30-19)25-13-11-24(12-14-25)20(27)10-6-17-4-7-18(8-5-17)26(28)29/h3-10H,11-14H2,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNXYKPGBDJBFL-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one, a compound with significant structural complexity, features a piperazine ring and a benzothiazole moiety. This molecular architecture suggests potential biological activity, particularly in medicinal chemistry. The presence of the nitro group is hypothesized to enhance its biological properties and modulate interactions with biological targets.

Structural Characteristics

The compound has a molecular formula of C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S and a molecular weight of 422.5 g/mol. Its structure includes:

  • Piperazine Ring : Known for its roles in various pharmacological activities.
  • Benzothiazole Moiety : Associated with antimicrobial and anticancer effects.
  • Nitrophenyl Group : Potentially enhances biological activity through electronic effects.

The proposed mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The nitro group can influence the compound's ability to cross the blood-brain barrier, potentially impacting central nervous system activity. The interaction pathways may include:

  • Enzyme Inhibition : Modulating the activity of enzymes involved in metabolic pathways.
  • Receptor Interaction : Binding to receptors that regulate physiological responses.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have shown promising results against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values ranging from 6.2 μM to 43.4 μM for related compounds .

CompoundCell LineIC50 (μM)
Compound AMCF-727.3
Compound BHCT-1166.2
This compoundTBDTBD

Antimicrobial Activity

The compound's heterocyclic nature suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against both bacterial and fungal strains, indicating that this compound may also possess these activities.

Case Studies

A study exploring the biological activities of thiazole derivatives reported that certain compounds exhibited significant antibacterial properties comparable to standard antibiotics like streptomycin . Another investigation highlighted the anticancer potential of related structures against various tumor cell lines, reinforcing the therapeutic promise of benzothiazole derivatives.

Future Directions

Further research is warranted to elucidate the specific biological activities of this compound. Potential studies could include:

  • In vitro Testing : Assessing cytotoxicity against a broader range of cancer cell lines.
  • Mechanistic Studies : Investigating the precise molecular interactions and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Modifying structural components to optimize biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Potential Implications References
(E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one (Target Compound) C23H23N5O3S 449.5 4,5-dimethylbenzo[d]thiazole; 4-nitrophenyl enone Enhanced lipophilicity (methyl); electron-deficient aromatic system (nitro)
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one C22H17N5O3 407.4 1,2,3-triazole core; naphthyl group Increased aromatic stacking potential; altered hydrogen bonding (triazole)
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one C19H16N2O 294.3 Imidazole substituent; 4-methylphenyl Basic nitrogen (imidazole) may enhance solubility; reduced steric bulk
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]-piperazin-1-yl}-3-(4-ethoxy-3-methoxy-phenyl)prop-2-en-1-one C31H35N3O5 529.6 Bis(4-methoxyphenyl)methyl; 4-ethoxy-3-methoxyphenyl High lipophilicity (methoxy/ethoxy); potential for extended π-π interactions
(E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one C17H22N4O3S2 394.5 Sulfonyl-linked diazepane; thiophene Sulfonyl group may improve metabolic stability; thiophene enhances electron delocalization
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one C21H22FN3O2S2 431.6 6-fluorobenzo[d]thiazole; 4-methoxyphenyl thioether Fluorine enhances electronegativity; thioether improves membrane permeability

Key Structural and Functional Differences

Heterocyclic Core Variations: The target compound’s benzo[d]thiazole core differs from triazole (), imidazole (), and pyrazole () systems. Fluorine substitution in the benzo[d]thiazole () increases electronegativity, which could enhance interactions with enzymatic active sites compared to methyl groups in the target compound .

Substituent Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with methoxy/ethoxy groups in and , which are electron-donating. This difference may affect redox properties and reactivity in biological systems . Sulfonyl and thioether linkages () improve metabolic stability compared to enone systems, which are prone to Michael addition reactions .

The bis(4-methoxyphenyl)methyl group in increases steric bulk, possibly reducing off-target interactions in drug design .

Q & A

Basic: What synthetic strategies are recommended for preparing (E)-1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one?

Answer:
The synthesis typically involves a multi-step approach:

Piperazine functionalization : React 4,5-dimethylbenzo[d]thiazol-2-amine with piperazine derivatives under nucleophilic substitution conditions to introduce the thiazole-piperazine moiety .

Chalcone formation : Use a Claisen-Schmidt condensation between the piperazine-thiazole intermediate and 4-nitrobenzaldehyde. This requires a base (e.g., NaOH or piperidine) in a polar aprotic solvent (e.g., 1,4-dioxane or ethanol) under reflux (5–8 hours). The (E)-configuration is favored under kinetic control .

Purification : Recrystallize the product from ethanol or 1,4-dioxane, and confirm stereochemistry via 1H^1H NMR (e.g., coupling constants J=1216HzJ = 12–16 \, \text{Hz} for trans-vinylic protons) .

Basic: How can the structure of this compound be validated using spectroscopic and crystallographic methods?

Answer:

  • 1H^1H NMR : Key signals include the vinylic protons (δ 6.8–7.5 ppm, doublets with J>12HzJ > 12 \, \text{Hz}), aromatic protons from the 4-nitrophenyl group (δ 8.1–8.3 ppm), and piperazine methylenes (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Confirm the carbonyl stretch (~1650–1680 cm1^{-1}) and nitro group (~1520 cm1^{-1}) .
  • X-ray crystallography (advanced): For unambiguous confirmation, grow single crystals via slow evaporation in DCM/hexane. Refinement of the unit cell parameters can resolve the (E)-configuration and spatial arrangement of substituents .

Basic: What in vitro assays are suitable for evaluating its anticancer activity?

Answer:

  • Cell viability assays : Use the sulforhodamine B (SRB) assay against panels of cancer cell lines (e.g., MCF-7, HEPG-2) with 72-hour exposure. Include normal fibroblast cells (e.g., WI-38) to assess selectivity .
  • Dose-response curves : Test concentrations from 0.1–100 µM, with CHS-828 or doxorubicin as positive controls. Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) .
  • Solvent controls : Ensure DMSO concentration ≤0.5% to avoid cytotoxicity artifacts .

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Answer:

  • Replicate experiments : Perform triplicate runs with independent cell passages to rule out batch variability.
  • Mechanistic studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide). Discrepancies may arise from differential expression of molecular targets (e.g., tubulin or kinases) .
  • Orthogonal assays : Validate findings with ATP-based luminescence (e.g., CellTiter-Glo) or colony formation assays .

Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

Answer:

  • Docking simulations : Model interactions with potential targets (e.g., EGFR or tubulin) using AutoDock Vina. Focus on the enone moiety’s electrophilicity and nitro group’s hydrogen-bonding capacity .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and HOMO/LUMO energies to predict cytotoxicity trends across analogs .
  • MD simulations : Run 100-ns trajectories to assess binding stability in explicit solvent (e.g., TIP3P water) .

Basic: What analytical techniques ensure purity and stability during storage?

Answer:

  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase. Purity >95% is acceptable for biological testing .
  • Stability studies : Store at −20°C under argon. Monitor degradation via HPLC over 6 months; hydrolytic cleavage of the enone group is a common degradation pathway .

Advanced: How can catalytic methods optimize the synthesis of analogs with improved bioactivity?

Answer:

  • Cross-coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura reactions (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O) at the benzothiazole or nitrobenzene positions .
  • Asymmetric catalysis : Use chiral organocatalysts (e.g., L-proline) to synthesize (Z)-isomers for comparative bioactivity studies .
  • Flow chemistry : Improve yield and scalability using microreactors for the condensation step (residence time <30 minutes) .

Advanced: What strategies identify metabolic liabilities of this compound in preclinical studies?

Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-HRMS; common modifications include nitro reduction to amine or piperazine N-oxidation .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
  • In vivo PK : Administer to rodents (IV/PO) and quantify plasma levels via LC-MS/MS. Monitor half-life and bioavailability adjustments for lead optimization .

Basic: How should researchers design experiments to assess photostability?

Answer:

  • Light exposure : Use a solar simulator (300–800 nm) for 48 hours. Monitor decomposition via UV-Vis spectroscopy (absorbance loss at λmax_{\text{max}}) .
  • Radical scavengers : Add antioxidants (e.g., BHT) to formulations to mitigate nitro group-mediated photodegradation .

Advanced: What in vivo models are appropriate for validating antitumor efficacy?

Answer:

  • Xenograft models : Implant MCF-7 or HEPG-2 cells subcutaneously in nude mice. Administer compound (10–50 mg/kg, IP) daily for 21 days. Measure tumor volume and body weight weekly .
  • Pharmacodynamic markers : Analyze tumor tissue for apoptosis (cleaved caspase-3) or proliferation (Ki-67) via immunohistochemistry .
  • Toxicology : Monitor liver/kidney function (ALT, creatinine) and hematological parameters .

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